
5-Nitro-2,1,3-benzoxadiazol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2,1,3-benzoxadiazol-4(1H)-one: is a heterocyclic compound that contains a benzoxadiazole ring system with a nitro group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one typically involves the nitration of 2,1,3-benzoxadiazol-4(1H)-one. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production methods would likely involve optimizing the nitration process for large-scale synthesis, ensuring high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or chemical reductants.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Nitroso derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Substituted benzoxadiazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use as a fluorescent probe due to its aromatic structure and nitro group.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the development of advanced materials, such as polymers and dyes.
- Applied in the field of electronics for the creation of organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In biological systems, it may target specific enzymes or receptors, leading to a biological response.
Comparaison Avec Des Composés Similaires
2,1,3-Benzoxadiazole: The parent compound without the nitro group.
5-Amino-2,1,3-benzoxadiazol-4(1H)-one: The reduced form with an amino group instead of a nitro group.
5-Chloro-2,1,3-benzoxadiazol-4(1H)-one: A halogenated derivative.
Uniqueness:
- The presence of the nitro group at the 5-position imparts unique electronic and steric properties, influencing its reactivity and applications.
- The nitro group can be a site for further chemical modification, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
22250-52-8 |
|---|---|
Formule moléculaire |
C6H3N3O4 |
Poids moléculaire |
181.11 g/mol |
Nom IUPAC |
5-nitro-2,1,3-benzoxadiazol-4-ol |
InChI |
InChI=1S/C6H3N3O4/c10-6-4(9(11)12)2-1-3-5(6)8-13-7-3/h1-2,10H |
Clé InChI |
FASGAHGFACIZRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NON=C2C(=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







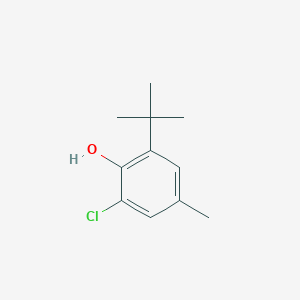
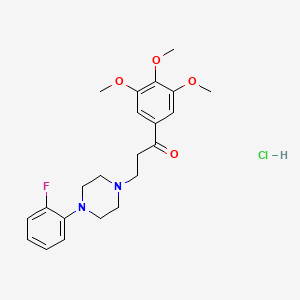
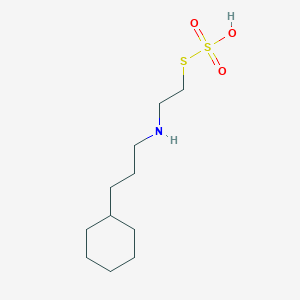

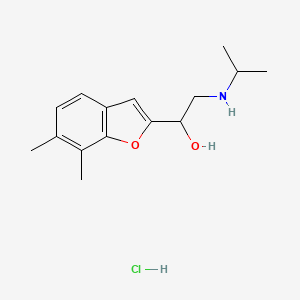
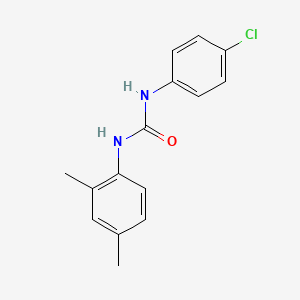
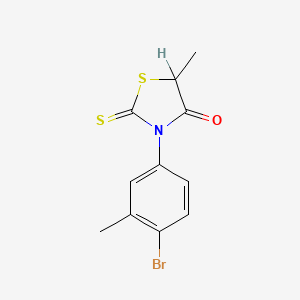
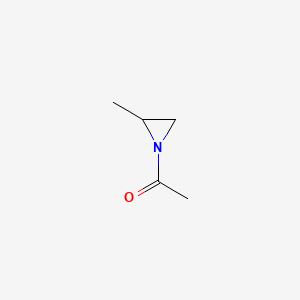
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
